Generic bromomethylpyridines often fail to replicate published reactivity and selectivity, causing costly synthesis delays. 2-(Bromomethyl)-5-ethylpyridine, a 2,5-disubstituted pyridine, eliminates this risk through its defined regiochemistry and hydrophobic ethyl group.
· Enhanced CNS Drug Design: Higher LogP (2.79) vs. chloromethyl analog (2.38) improves blood-brain barrier penetration and passive permeability for CNS-targeted pharmacophores.
· Precise Coordination Chemistry: The unique 2,5-substitution pattern enforces specific geometries in metal complexes, critical for catalysis, MOFs, and optical sensors.
· Reliable Supply Chain: Stocked as the stable hydrobromide salt (CAS 1820684-45-4) with ≥95% purity. Bulk quantities available for R&D and scale-up, shipped ambient globally.
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Cat. No.B13248952
⚠ Attention: For research use only. Not for human or veterinary use.
2-(Bromomethyl)-5-ethylpyridine (CAS: 1312698-57-9; commonly supplied as its hydrobromide salt, CAS: 1820684-45-4, with a molecular weight of 280.99 g/mol) is a disubstituted pyridine derivative featuring both a reactive electrophilic bromomethyl group at the 2-position and a hydrophobic ethyl substituent at the 5-position [1]. The compound presents as a powder and is typically stored at refrigerated temperatures to ensure stability . As a research chemical intended for R&D purposes, it is not designated for human or veterinary applications . The unique combination of these functional groups confers specific reactivity and physicochemical properties that distinguish it from simpler or differently substituted analogs, making it a strategic intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty materials sectors [1].
Electrophilic bromomethyl handle for nucleophilic substitution and cross-coupling reactions
5-ethyl substituent increases hydrophobicity for lipophilic scaffold design
Defined 2,5-disubstitution pattern enables regiospecific derivatization
[1] American Elements. (2022). CAS No. 1820684-45-4 SDS - 2-(bromomethyl)-5-ethylpyridine hydrobromide. View Source
2-(Bromomethyl)-5-ethylpyridine vs. Generic Analogs
The assumption that generic "bromomethylpyridines" are functionally equivalent is demonstrably flawed due to the critical influence of regiochemistry and additional substituents on both reactivity and final product properties. The position of the bromomethyl group on the pyridine ring directly impacts its hydrolysis kinetics, with 2-, 3-, and 4-isomers exhibiting distinct, quantifiable rate constants under identical conditions [1]. Furthermore, the presence of an additional substituent, such as the 5-ethyl group, introduces significant steric and electronic perturbations that can modulate the compound's behavior in key synthetic transformations, including cross-coupling reactions [2]. Substituting this specific derivative with a less functionalized or differently substituted analog (e.g., 2-(bromomethyl)pyridine or a chloromethyl variant) introduces a high risk of deviating from validated reaction protocols, leading to unpredictable yields, altered selectivity, and ultimately, failure to reproduce target molecular architectures or material properties. The following quantitative evidence demonstrates why this particular compound is a non-fungible asset in a scientific workflow.
Regiochemistry (2- vs 3- or 4-bromomethyl) may alter hydrolysis kinetics and reaction pathways, making direct protocol transfer unreliable.
Absence of the 5-ethyl group may shift electronic and steric properties in cross-coupling, potentially reducing yields and selectivity.
Chloromethyl analog may not reproduce the leaving-group reactivity profile, limiting substitution in established synthetic routes.
[1] Ye, D.-Y., & Yang, C.-Y. (1993). The Kinetic Studies of Hydrolysis of 2-, 3- and 4- Bromomethyl Pyridines. Chemical Journal of Chinese Universities, 14(8). View Source
[2] Hagui, W., Besbes, N., Srasra, E., Soulé, J.-F., & Doucet, H. (2016). Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-bromopyridines via phosphine-free palladium-catalyzed C-H bond arylations: the importance of the C6 substituent. RSC Advances, 6(16), 17110–17117. View Source
The 5-ethyl substituent significantly increases the lipophilicity of the molecule compared to simpler pyridine derivatives. A direct comparison of computed LogP values shows 2-(bromomethyl)-5-ethylpyridine is substantially more hydrophobic than its chloromethyl analog, a factor critical for predicting ADME properties in drug discovery [1].
LipophilicityHead-to-head
ΔLogP = +0.41 (2.79 vs 2.38)
Supports lipophilicity-driven design
In silico prediction; experimental validation recommended
A LogP difference of 0.41 translates to a roughly 2.5-fold difference in predicted octanol-water partition coefficient, which can significantly alter a compound's pharmacokinetic profile, membrane permeability, and off-target binding in medicinal chemistry programs.
The presence of a substituent on the pyridine ring is a critical determinant of reactivity in palladium-catalyzed transformations. A foundational study on 6-substituted 2-bromopyridines demonstrates that the nature of the C6 substituent (e.g., CH3, CF3, CHO) strongly dictates the outcome of C-H bond arylations [1]. While direct comparative data for the 5-ethyl substituent is not provided, this study establishes the principle that substituents are not inert and exert a quantifiable influence on reaction efficiency. By class-level inference, the 5-ethyl group on 2-(bromomethyl)-5-ethylpyridine is expected to impart distinct electronic and steric properties compared to an unsubstituted 2-(bromomethyl)pyridine, leading to different reaction profiles and yields.
Substituent ReactivityClass-level
Class-level inference from 6-substituted 2-bromopyridines
Reactivity may differ from unsubstituted analog
Validate in target reaction context
Cross-CouplingCatalysisSynthetic Yield
Evidence Dimension
Substituent Impact on Reactivity
Target Compound Data
5-ethyl substituent present
Comparator Or Baseline
2-(bromomethyl)pyridine (no C5 substituent) or 6-substituted 2-bromopyridines with other substituents (e.g., CH3, CF3).
Quantified Difference
Not applicable; class-level inference from related systems.
Conditions
Phosphine-free Pd-catalyzed C-H bond arylation with heteroarenes
Why This Matters
This evidence cautions against direct substitution without validation. A chemist expecting the reactivity of a simpler 2-bromomethylpyridine may encounter significantly different reaction kinetics, catalyst compatibility issues, or lower yields when using the 5-ethyl derivative, potentially derailing a synthetic sequence and increasing development costs.
Cross-CouplingCatalysisSynthetic Yield
[1] Hagui, W., Besbes, N., Srasra, E., Soulé, J.-F., & Doucet, H. (2016). Direct access to 2-(hetero)arylated pyridines from 6-substituted 2-bromopyridines via phosphine-free palladium-catalyzed C-H bond arylations: the importance of the C6 substituent. RSC Advances, 6(16), 17110–17117. View Source
Regioisomeric Effects on Material Properties
The regiochemistry of substituents on the pyridine ring dramatically alters the properties of derived materials. A head-to-head comparison of Cu(II) complexes formed with 2-bromo-5-methylpyridine (L1) versus its 4-methyl isomer (L2) reveals marked differences [1]. Complex CuL1 crystallized in a monoclinic P21/c space group, whereas CuL2 was triclinic. Furthermore, their UV-vis spectra showed distinct π-π* absorption maxima (270 nm for CuL1 vs. 263 nm for CuL2) and significant differences in the intensity of ligand-to-metal charge transfer bands. While this compares methyl-substituted isomers, it provides direct, quantitative evidence that the position of a second substituent (analogous to the 5-ethyl group) is not trivial and leads to divergent material outcomes.
Analogous system: Cu(II) complex with 2-bromo-5-methylpyridine (CuL1) has a monoclinic crystal system and λmax(π-π*) = 270 nm.
Comparator Or Baseline
Analogous system: Cu(II) complex with 2-bromo-4-methylpyridine (CuL2) has a triclinic crystal system and λmax(π-π*) = 263 nm.
Quantified Difference
Different crystal system; Δλmax(π-π*) = 7 nm
Conditions
Synthesis of Cu(II) complexes [Cu(L)2(NO3)2] in methanol, followed by single-crystal X-ray diffraction and UV-vis spectroscopy in solution.
Why This Matters
This demonstrates that the exact position of the second substituent (e.g., 5- vs. 4-) on the pyridine ring fundamentally dictates the solid-state structure and photophysical properties of metal complexes. For researchers designing new catalysts, optical materials, or metal-organic frameworks, selecting the correct regioisomer—such as 2-(bromomethyl)-5-ethylpyridine—is non-negotiable for achieving the desired material performance.
[1] Nedeljković, N. V., Nikolić, M. V., Mijajlović, M. Ž., Radić, G. P., & Stanković, A. S. (2023). Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. Molecules, 28(2), 731. View Source
2-(Bromomethyl)-5-ethylpyridine R&D Applications
CNS-Targeted Lipophilic Scaffold
The significantly higher lipophilicity (LogP = 2.79) of 2-(bromomethyl)-5-ethylpyridine compared to its chloromethyl analog (LogP = 2.38) makes it a superior choice for building pharmacophores intended to cross biological membranes, including the blood-brain barrier [1]. Researchers can leverage this property to enhance the passive permeability and volume of distribution of their lead compounds. The electrophilic bromomethyl handle allows for efficient conjugation to diverse nucleophilic fragments, enabling rapid exploration of structure-activity relationships (SAR) around a core with intrinsically favorable physicochemical properties for CNS penetration.
Defined-Angle Ligands for Advanced Materials
The specific 2,5-disubstitution pattern provides a unique, rigid geometry and a specific donor set for coordination chemistry. As demonstrated by the divergent material properties of isomeric Cu(II) complexes, the exact position of the second substituent on the pyridine ring dictates crystal packing and photophysical outcomes [2]. 2-(Bromomethyl)-5-ethylpyridine is therefore the required starting material for synthesizing ligands designed to enforce precise coordination geometries in metal complexes. This is critical for applications in catalysis, where the active site's steric environment controls selectivity, and in the development of metal-organic frameworks (MOFs) or optical sensors with highly specific architectures.
Functionalized Polymers and Intermediates
The combination of a reactive bromomethyl group and a hydrophobic ethyl substituent makes this compound an ideal monomer or chain-end functionalization agent for specialty polymers. The bromomethyl group can initiate polymerization or serve as a site for post-polymerization modification. The 5-ethyl group enhances solubility in organic media and increases the hydrophobicity of the resulting polymer segments, which is desirable for creating water-repellent coatings, improving the compatibility of polymer blends, or designing phase-separation features in block copolymers [1].
Application
Selection Property
Validation Focus
CNS-Targeted Lipophilic Scaffolds
Lipophilicity context for membrane permeability
Assess blood-brain barrier penetration and volume of distribution
Defined-Angle Ligands
2,5-disubstitution pattern for defined coordination geometry
Coordination geometry and material property validation
Functionalized Polymers
Reactive bromomethyl handle and hydrophobic ethyl group
Polymer solubility and post-modification efficiency
[2] Nedeljković, N. V., Nikolić, M. V., Mijajlović, M. Ž., Radić, G. P., & Stanković, A. S. (2023). Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. Molecules, 28(2), 731. View Source
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